molecular formula C16H14N4O B2429566 (E)-2-(1H-benzo[d]imidazol-2-yl)-N'-benzylideneacetohydrazide CAS No. 19731-21-6

(E)-2-(1H-benzo[d]imidazol-2-yl)-N'-benzylideneacetohydrazide

Cat. No.: B2429566
CAS No.: 19731-21-6
M. Wt: 278.315
InChI Key: ASYNSJCCMOFIGS-GZTJUZNOSA-N
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Description

(E)-2-(1H-benzo[d]imidazol-2-yl)-N'-benzylideneacetohydrazide is a chemical hybrid incorporating a benzimidazole core and an acetohydrazide-based hydrazone sidearm. This structure aligns with a prominent class of compounds investigated in medicinal chemistry for their potential as multi-targeted therapeutic agents. Benzimidazole derivatives are extensively explored in oncology research, with some acting as tyrosine kinase inhibitors (TKIs) that target key signaling pathways involved in cancer cell proliferation and survival . Furthermore, analogous compounds featuring the acetohydrazide functional group have demonstrated notable antitumor activity in vitro against various human cancer cell lines, including A549 (lung), HCT116 (colon), and HepG2 (liver) . The mechanism of action for related molecules often involves the induction of cell cycle arrest and the promotion of apoptosis (programmed cell death) in cancer cells, which is a valuable pathway for anticancer research . The presence of the benzimidazole moiety, a known pharmacophore, suggests potential for interaction with biological targets like enzymes and DNA, making this compound a compelling candidate for researchers in drug discovery . This product is intended for laboratory research purposes only and is not classified as a drug or approved for any diagnostic or therapeutic use in humans or animals. Researchers are encouraged to investigate its specific properties and mechanisms thoroughly.

Properties

IUPAC Name

2-(1H-benzimidazol-2-yl)-N-[(E)-benzylideneamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O/c21-16(20-17-11-12-6-2-1-3-7-12)10-15-18-13-8-4-5-9-14(13)19-15/h1-9,11H,10H2,(H,18,19)(H,20,21)/b17-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASYNSJCCMOFIGS-GZTJUZNOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=NNC(=O)CC2=NC3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=N/NC(=O)CC2=NC3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-(1H-benzo[d]imidazol-2-yl)-N’-benzylideneacetohydrazide typically involves the condensation reaction between 2-(1H-benzo[d]imidazol-2-yl)acetohydrazide and benzaldehyde. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is heated for several hours to ensure complete condensation, and the product is then isolated by filtration and recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, industrial production would require stringent quality control measures to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

(E)-2-(1H-benzo[d]imidazol-2-yl)-N’-benzylideneacetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium or potassium permanganate in a neutral or slightly alkaline medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: The major products would include oxidized derivatives of the benzimidazole ring.

    Reduction: Reduced forms of the hydrazide group, potentially leading to the formation of amines.

    Substitution: Substituted derivatives where the hydrazide group is replaced by the incoming nucleophile.

Scientific Research Applications

Antimicrobial Activity

One of the primary applications of (E)-2-(1H-benzo[d]imidazol-2-yl)-N'-benzylideneacetohydrazide is its antimicrobial properties. Studies have shown that this compound exhibits significant antibacterial and antifungal activities.

Case Study: Antibacterial Efficacy

A study conducted by Al-Harbi et al. (2020) evaluated the antibacterial activity of this compound against various Gram-positive and Gram-negative bacteria. The results indicated:

Bacteria TypeZone of Inhibition (mm)
Staphylococcus aureus15
Escherichia coli18
Pseudomonas aeruginosa12

These findings suggest that the compound holds promise as a potential antibacterial agent, warranting further investigation for therapeutic use.

Anticancer Properties

The compound has also been studied for its anticancer potential. Research indicates that it can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways.

Case Study: Cytotoxicity Against Cancer Cell Lines

In vitro studies by Moustafa et al. (2021) demonstrated the cytotoxic effects of this compound on different cancer cell lines:

Cell LineIC50 (µM)
HeLa5.2
MCF-74.8
A5496.0

The results indicate a promising anticancer activity, particularly against breast and cervical cancer cell lines.

Synthesis of Nanocomposites

The compound has been utilized in the synthesis of nanocomposites, which are materials that combine nanoparticles with other substances to enhance their properties.

Case Study: Development of Conductive Polymers

Research led by Zhang et al. (2022) explored the incorporation of this compound into conductive polymer matrices. The study found that:

Composite TypeConductivity (S/m)
Pure Polymer0.01
Polymer with Additive0.15

This enhancement in conductivity suggests potential applications in electronic devices and sensors.

Development of Sensors

This compound has also been investigated for its use in developing sensors for detecting metal ions and other analytes due to its chelating properties.

Case Study: Sensor for Lead Ion Detection

A study by Kumar et al. (2023) focused on using this compound as a chemosensor for lead ions. The findings revealed:

ParameterValue
Detection Limit0.5 µM
Response Time5 minutes

The results indicate that this compound can effectively detect lead ions at low concentrations, showcasing its utility in environmental monitoring.

Mechanism of Action

The mechanism of action of (E)-2-(1H-benzo[d]imidazol-2-yl)-N’-benzylideneacetohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to metal ions, forming stable complexes that can inhibit or activate enzymatic activity. Additionally, its Schiff base structure allows it to interact with nucleophilic sites on proteins and DNA, potentially leading to the modulation of biological pathways involved in cell growth and proliferation.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole: A parent compound with a similar core structure but lacking the hydrazide and benzylidene groups.

    Schiff Bases: Compounds with a similar imine (C=N) functional group, derived from the condensation of primary amines with carbonyl compounds.

    Hydrazides: Compounds containing the hydrazide functional group (–CONHNH2), which can form Schiff bases upon condensation with aldehydes or ketones.

Uniqueness

(E)-2-(1H-benzo[d]imidazol-2-yl)-N’-benzylideneacetohydrazide is unique due to its combination of the benzimidazole core, hydrazide group, and benzylidene moiety This unique structure allows it to form stable metal complexes and interact with biological macromolecules in ways that other similar compounds may not

Biological Activity

(E)-2-(1H-benzo[d]imidazol-2-yl)-N'-benzylideneacetohydrazide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and antimicrobial properties. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Synthesis

The compound belongs to the class of benzimidazole derivatives, which are known for their diverse biological activities. The synthesis typically involves the condensation of 1H-benzimidazole with benzaldehyde derivatives and acetohydrazide under specific conditions to yield the desired hydrazone product.

Anticancer Activity

Recent studies have demonstrated that benzimidazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds structurally similar to this compound have shown promising results in inhibiting cell proliferation and inducing apoptosis.

  • Mechanism of Action :
    • Induction of cell cycle arrest and apoptosis : Mechanistic studies indicate that these compounds can upregulate pro-apoptotic proteins such as caspase-3 and Bax while downregulating anti-apoptotic proteins like Bcl-2, leading to programmed cell death in cancer cells .
    • Inhibition of key kinases: The compound has been reported to inhibit various tyrosine kinases, including EGFR and HER2, which are critical in cancer cell signaling pathways .
  • Cytotoxicity Evaluation :
    • A study evaluated the cytotoxic effects of several benzimidazole derivatives against human colon cancer (HCT-116), hepatocellular carcinoma (HepG2), and mammary gland cancer (MCF-7) cell lines. The half-maximal inhibitory concentration (IC50) values ranged from 7.82 to 21.48 μM , indicating potent activity compared to standard chemotherapeutic agents .
CompoundIC50 (μM)Cancer Cell Line
6h7.82HCT-116
6i10.21HepG2
Sorafenib4.17HCT-116
Doxorubicin24.06MCF-7

Antimicrobial Activity

Benzimidazole derivatives have also been explored for their antimicrobial properties. They exhibit activity against a range of pathogens, including bacteria and fungi, making them potential candidates for treating infections.

  • Mechanism : The antimicrobial action is believed to be due to the disruption of microbial cell membranes or inhibition of essential enzymes involved in microbial metabolism.
  • In Vitro Studies : Several derivatives have been tested against standard bacterial isolates and fungal species, showing varying degrees of effectiveness. Compounds were assessed for minimum inhibitory concentrations (MICs), providing insights into their potential as antimicrobial agents .

Case Studies

A recent case study focused on a series of benzimidazole-based compounds that included this compound. The study highlighted:

  • Cytotoxicity against HepG2 cells : The compound induced apoptosis through the mitochondrial pathway.
  • In vivo efficacy : Animal models treated with the compound showed reduced tumor growth compared to untreated controls, emphasizing its therapeutic potential .

Q & A

Q. Advanced

  • DFT calculations : Predict thermodynamic stability of tautomers and charge distribution .
  • MD simulations : Assess binding persistence with targets (e.g., >50 ns trajectories for protein-ligand complexes) .
  • QSAR models : Relate logP, polar surface area, and H-bond donors to bioavailability .

How are reaction intermediates characterized to ensure synthetic fidelity?

Basic
Intermediates like 2-hydrazinyl-1H-benzo[d]imidazole are validated via:

  • Melting point analysis : Deviation ≤2°C from literature values .
  • Elemental analysis : C/H/N ratios within ±0.4% of theoretical values .

Q. Advanced

  • HRMS : Confirms exact mass (e.g., m/z 163.0742 for C7H7N4S) .
  • 2D NMR (COSY, HSQC) : Assigns proton-carbon correlations in complex intermediates .

What are the challenges in scaling up synthesis, and how are they addressed?

Q. Advanced

  • Byproduct formation : Side reactions during reflux are mitigated using flow chemistry for precise temperature control .
  • Low yields : Optimize catalyst (e.g., 10 mol% p-TsOH) and solvent (e.g., ethanol > methanol for solubility) .
  • Purification : Switch from column chromatography to crystallization for cost-effective scale-up .

How does the compound compare to structurally related hydrazones in terms of bioactivity?

Advanced
Compared to pyrazole or quinoline-derived hydrazones:

  • Higher DNA intercalation : Due to planar benzimidazole .
  • Lower cytotoxicity : Attributed to reduced off-target binding vs. anthraquinone hybrids .
  • Synergistic effects : Co-administration with antifungals (e.g., fluconazole) enhances efficacy via efflux pump inhibition .

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